An In-depth Technical Guide to the Synthesis and Properties of 2,2,3,4,4,4-Hexafluorobutyl Acrylate
An In-depth Technical Guide to the Synthesis and Properties of 2,2,3,4,4,4-Hexafluorobutyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2,3,4,4,4-Hexafluorobutyl acrylate (B77674) (HFBA), a fluorinated monomer of significant interest in materials science and various advanced applications. The document details the synthesis of HFBA via two primary routes: direct esterification of 2,2,3,4,4,4-hexafluorobutanol with acrylic acid and reaction with acryloyl chloride. It includes detailed, adaptable experimental protocols for both methods. Furthermore, this guide summarizes the key physicochemical properties of the monomer and discusses its polymerization behavior, particularly through controlled radical polymerization techniques. The properties of the resulting polymer, poly(2,2,3,4,4,4-Hexafluorobutyl acrylate), are also presented, highlighting its potential for creating materials with tailored surface properties and thermal stability. All quantitative data is presented in clear, tabular format, and key processes are visualized using diagrams generated with Graphviz.
Physicochemical Properties of 2,2,3,4,4,4-Hexafluorobutyl Acrylate
2,2,3,4,4,4-Hexafluorobutyl acrylate is a colorless liquid with the chemical formula C₇H₆F₆O₂.[1][2] Its key physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Weight | 236.11 g/mol [1][2][3] |
| CAS Number | 54052-90-3[1][2][3] |
| Appearance | Transparent, colorless liquid[1][4] |
| Density | 1.389 g/mL at 25 °C[1][3] |
| Boiling Point | 40-43 °C at 8-11 hPa[1][3] |
| Refractive Index (n20/D) | 1.352[3] |
| Flash Point | 60 °C (closed cup)[1][3] |
| Purity | Typically ≥ 95-98%[3][4][5] |
| Inhibitor | Often contains ~100 ppm 4-tert-butylcatechol[3] |
Synthesis of 2,2,3,4,4,4-Hexafluorobutyl Acrylate
The synthesis of 2,2,3,4,4,4-Hexafluorobutyl acrylate is typically achieved through the esterification of 2,2,3,4,4,4-hexafluorobutanol with either acrylic acid or a more reactive derivative like acryloyl chloride.
Synthesis via Direct Esterification
This method involves the direct reaction of 2,2,3,4,4,4-hexafluorobutanol with an excess of acrylic acid. The reaction is catalyzed by a strong acid and driven to completion by the removal of water. A patent describing the synthesis of similar fluorinated methacrylates suggests the use of phosphoric anhydride (B1165640) (P₂O₅) which acts as both a catalyst and a powerful dehydrating agent.
Experimental Protocol:
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Reaction Setup: A 250 mL three-necked flask is equipped with a mechanical stirrer, a thermometer, and a reflux condenser.
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Reagent Charging: Charge the flask with acrylic acid (excess, e.g., 1.5-2 equivalents), a polymerization inhibitor (e.g., 0.1 g of di-tert-butyl-p-cresol), and phosphoric anhydride (e.g., 0.2 equivalents).
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Addition of Alcohol: While stirring the mixture, slowly add 2,2,3,4,4,4-hexafluorobutanol (1 equivalent) to the flask. An exotherm may be observed.
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Reaction: Heat the reaction mixture to approximately 80-100 °C and maintain for several hours (e.g., 4-6 hours), monitoring the reaction progress by GC or TLC.
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Work-up: After cooling to room temperature, the mixture is diluted with a suitable organic solvent (e.g., diethyl ether) and washed sequentially with water, a saturated sodium bicarbonate solution (to remove excess acrylic acid and phosphoric acid), and brine.
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Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 2,2,3,4,4,4-Hexafluorobutyl acrylate.
Synthesis via Acryloyl Chloride
This method offers a more reactive pathway that can often be performed under milder conditions. 2,2,3,4,4,4-hexafluorobutanol is reacted with acryloyl chloride in the presence of a base to neutralize the HCl byproduct.
Experimental Protocol:
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Reaction Setup: A 250 mL three-necked flask is equipped with a dropping funnel, a magnetic stirrer, a thermometer, and a nitrogen inlet. The system is maintained under an inert atmosphere.
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Reagent Charging: Dissolve 2,2,3,4,4,4-hexafluorobutanol (1 equivalent) and triethylamine (B128534) (1.1 equivalents) in a dry, aprotic solvent (e.g., THF or dichloromethane) in the flask.
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Addition of Acryloyl Chloride: Cool the mixture to 0 °C in an ice bath. Add a solution of acryloyl chloride (1.05 equivalents) in the same solvent dropwise from the dropping funnel, maintaining the temperature below 5 °C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 2-4 hours) or overnight. Monitor the reaction by TLC or GC.
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Work-up: Filter the reaction mixture to remove the triethylammonium (B8662869) chloride precipitate. Wash the filtrate with water, a dilute HCl solution, a saturated sodium bicarbonate solution, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation.
Polymerization of 2,2,3,4,4,4-Hexafluorobutyl Acrylate
2,2,3,4,4,4-Hexafluorobutyl acrylate can be polymerized using various techniques, with controlled radical polymerization methods such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization being particularly effective for producing well-defined polymers. These methods allow for precise control over molecular weight, polydispersity, and polymer architecture.
Polymerization via ATRP
Experimental Protocol (Example):
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Reaction Setup: A Schlenk flask is charged with 2,2,3,4,4,4-Hexafluorobutyl acrylate (monomer), an initiator (e.g., ethyl α-bromoisobutyrate), and a ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA).
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Degassing: The mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.
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Initiation: The catalyst, copper(I) bromide (CuBr), is added to the frozen mixture under a positive pressure of an inert gas (e.g., argon or nitrogen).
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Polymerization: The flask is sealed and placed in a thermostated oil bath at a specific temperature (e.g., 60-90 °C) to initiate polymerization. The reaction is allowed to proceed for a predetermined time to achieve the desired conversion.
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Termination and Purification: The polymerization is quenched by cooling the flask in an ice bath and exposing the mixture to air. The mixture is then diluted with a suitable solvent (e.g., THF) and passed through a short column of neutral alumina (B75360) to remove the copper catalyst. The polymer is isolated by precipitation into a non-solvent (e.g., methanol (B129727) or hexane), filtered, and dried under vacuum.
Properties and Applications of Poly(2,2,3,4,4,4-Hexafluorobutyl Acrylate)
Poly(2,2,3,4,4,4-Hexafluorobutyl acrylate) (PHFBA) is a fluorinated polymer with several desirable properties stemming from the presence of the hexafluorobutyl side chains.
| Property | Description |
| Surface Energy | Very low, leading to hydrophobic and oleophobic surfaces. |
| Refractive Index | Low, making it suitable for optical applications such as anti-reflective coatings. |
| Thermal Stability | Generally good, with decomposition temperatures often above 200 °C. |
| Glass Transition Temperature (Tg) | Varies with molecular weight, but typically in the range of 30-60 °C. |
| Solubility | Soluble in fluorinated solvents and some common organic solvents like THF and acetone. |
Applications:
The unique properties of PHFBA make it a valuable material for a range of applications, including:
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Hydrophobic and anti-fouling coatings: For protecting surfaces from water, oil, and biofouling.
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Low refractive index materials: In optical fibers and anti-reflective coatings.
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High-performance elastomers: When copolymerized with other monomers.
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Surface modifiers: To impart low surface energy to other materials.
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Components in advanced lithography.
Conclusion
2,2,3,4,4,4-Hexafluorobutyl acrylate is a versatile fluorinated monomer that can be synthesized through straightforward esterification procedures. Its ability to be polymerized into well-defined polymers with valuable properties such as low surface energy, low refractive index, and good thermal stability makes it a material of great interest for researchers and professionals in various scientific and industrial fields. The detailed protocols and data presented in this guide are intended to facilitate further research and development of novel materials based on this promising monomer.
